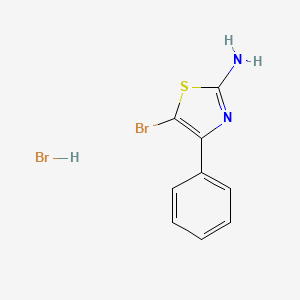

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the CAS Number: 113511-22-1 . It has a molecular weight of 336.05 and its molecular formula is C9H8Br2N2S . The compound is solid in physical form .

Synthesis Analysis

The synthesis of thiazole derivatives, such as 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, has been a subject of research for many years . Various methods have been developed, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Other methods involve copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code for this compound is 1S/C9H7BrN2S.BrH/c10-8-7 (12-9 (11)13-8)6-4-2-1-3-5-6;/h1-5H, (H2,11,12);1H .Physical And Chemical Properties Analysis

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a solid compound . It has a melting point range of 195 - 197 degrees Celsius .Scientific Research Applications

Anticancer Activity

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide derivatives have been tested for their anticancer properties. For instance, some thiazole compounds have shown promising results against human breast adenocarcinoma cell lines, comparable to standard drugs like 5-fluorouracil .

Antimicrobial Resistance

The compound’s derivatives are also being explored to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in pharmacological testing .

Antitumor and Cytotoxic Activity

Some derivatives have shown potent effects on human tumor cell lines, including prostate cancer, indicating their potential as antitumor agents .

Structural Analysis for Synthetic Chemistry

The structural analysis of thiazole derivatives provides valuable insights for synthetic organic chemists in designing new materials, particularly involving 1,2,4-triazole systems .

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties, with some compounds showing potent activity .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .

Mode of Action

It is suggested that the compound may work by forming highly reactive nitro groups, which can cause changes in the reaction scheme .

Result of Action

Some thiazole derivatives have shown promising antimicrobial and anticancer activities .

properties

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S.BrH/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6;/h1-5H,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHSRXOMBJZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656487 |

Source

|

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide | |

CAS RN |

113511-22-1 |

Source

|

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)

![5-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B570892.png)